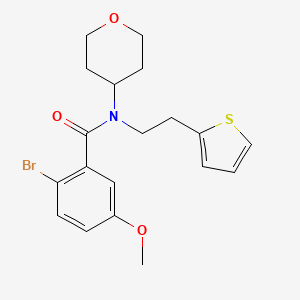![molecular formula C30H36N4O B2497718 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 922118-68-1](/img/structure/B2497718.png)
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide involves multistep reaction sequences. For instance, ethyl acetoacetate, araldehydes, and ammonia can be condensed to yield diethyl 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, which is then further modified through hydrazine hydrate in dioxane, followed by treatment with benzoxazine-4(3H)-one to produce the final compounds. These synthetic pathways are characterized by their complexity and the requirement for precise conditions to ensure the formation of the desired product (Dangi et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is typically confirmed through a variety of analytical techniques, including elemental analysis, IR, ^1H NMR, and mass spectral data. These methods provide detailed insights into the molecular geometry, functional groups, and overall architecture of the compound, affirming its identity and purity for further studies.
Chemical Reactions and Properties
These compounds often exhibit interesting chemical reactions due to the presence of functional groups such as the piperazine ring and carboxamide moiety. For example, carboxylic acid amides containing an N-methylpiperazine fragment can undergo reactions with 4-chlorobenzoyl chloride, leading to the synthesis of new amides with potential biological activities. Such reactions highlight the reactivity and versatility of these compounds in synthetic chemistry (Koroleva et al., 2011).
科学的研究の応用
Antimicrobial and Antibacterial Applications
Research has shown that fluoroquinolone-based compounds, including those structurally related to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide, exhibit significant antimicrobial and antibacterial activities. For instance, synthesized compounds from the fluoroquinolone family have been tested for their antifungal and antibacterial properties, showing effectiveness against various microorganisms (Patel & Patel, 2010).
Anti-inflammatory and Immunomodulatory Effects
Derivatives of quinoline, such as gatifloxacin analogs, have been identified to exhibit potent anti-inflammatory effects, significantly affecting the oxidative burst activity of phagocytes and inhibiting T-cell proliferation. These findings suggest potential applications in the development of anti-inflammatory agents with immunomodulatory capabilities (Sultana et al., 2013).
Antidepressant Properties
Compounds related to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide have been evaluated for their potential as antidepressants. Specifically, analogs acting as 5-HT3 receptor antagonists have shown promising results in preclinical models, offering a basis for the development of novel antidepressant therapies (Mahesh et al., 2011).
Anticonvulsant Activity
Quinazolinone derivatives, structurally related to the queried compound, have been synthesized and evaluated for their anticonvulsant activity. This research suggests the potential of such compounds in developing new anticonvulsant medications, with some derivatives showing superior activities compared to reference drugs (Noureldin et al., 2017).
Synthesis and Characterization for Material Applications
The compound and its analogs have been explored for applications beyond pharmacology, including material science. For instance, studies on 8-hydroxyquinoline analogs have assessed their effectiveness as corrosion inhibitors for steel in acidic environments, demonstrating significant protective effects and suggesting applications in material preservation and engineering (About et al., 2020).
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O/c1-32-17-19-34(20-18-32)29(27-14-15-28-26(21-27)9-6-16-33(28)2)22-31-30(35)25-12-10-24(11-13-25)23-7-4-3-5-8-23/h3-5,7-8,10-15,21,29H,6,9,16-20,22H2,1-2H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIOZJUIHDMLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)N(CCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-1H-isochromene-5-carboxamide;hydrochloride](/img/structure/B2497635.png)


![Naphthalen-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2497640.png)
![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2497641.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497646.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2497650.png)


![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)

![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)